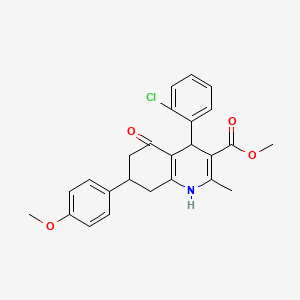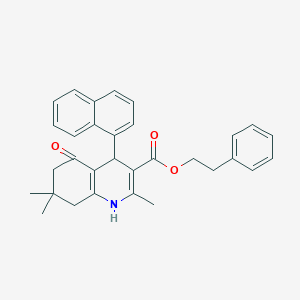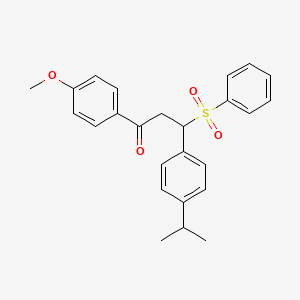![molecular formula C20H27N3OS B5112223 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5112223.png)
1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B-cell malignancies.
Mécanisme D'action
1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide acts by binding to the active site of BTK and inhibiting its enzymatic activity. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been shown to effectively inhibit BTK activity and downstream signaling pathways in B-cell malignancies. This leads to a reduction in B-cell proliferation and survival, as well as the induction of apoptosis. 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in B-cell signaling and the development of B-cell malignancies. 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has also been shown to be effective in preclinical models of various types of B-cell malignancies, making it a versatile tool for studying the biology of these diseases. However, one limitation of 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide is that it is a small molecule inhibitor, which may limit its ability to penetrate certain tissues and reach the target cells in vivo.
Orientations Futures
There are several future directions for the study of 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide and BTK inhibition in B-cell malignancies. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell signaling and survival. 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has shown promising results in combination with other anti-cancer agents, such as rituximab, and further studies are needed to optimize these combination therapies. Another area of interest is the identification of biomarkers that can predict response to BTK inhibition. This could help to identify patients who are most likely to benefit from 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide treatment and optimize patient selection for clinical trials. Finally, further studies are needed to evaluate the safety and efficacy of 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide in clinical trials, and to determine its potential role in the treatment of various types of B-cell malignancies.
Méthodes De Synthèse
The synthesis of 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The detailed synthesis method is proprietary information and has not been disclosed in the literature.
Applications De Recherche Scientifique
1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has shown potent and selective inhibition of BTK, leading to the suppression of BCR signaling and the induction of apoptosis in B-cell malignancies.
Propriétés
IUPAC Name |
1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-15(2)6-9-23-10-7-16(8-11-23)20(24)22-18-5-3-4-17(12-18)19-13-25-14-21-19/h3-5,12-16H,6-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWPVMFNOYZRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5112156.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide](/img/structure/B5112160.png)
![4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5112163.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5112185.png)
![4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5112199.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5112202.png)
![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5112204.png)
![5-[5-(1-benzothien-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5112207.png)
![N,4-dimethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5112231.png)
![N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5112239.png)


